2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-3-phenylpropanoic acid
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Overview
Description
The compound is a derivative of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl . These types of compounds are often used in early discovery research .
Molecular Structure Analysis
The molecular structure of similar compounds includes a thieno[2,3-d]pyrimidin-4-yl group . This group is a heterocyclic compound, which means it contains atoms of at least two different elements.Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 254.33 and a solid form .Scientific Research Applications
Anticancer Activities
A key application of thieno[2,3-d]pyrimidines, closely related to the specified compound, is in the field of cancer research. For instance, a derivative of this class, specifically (S)-2-(6-iodo-2-phenylthieno[2,3-d]pyrimidin-4-ylamino)-3-phenylpropanoic acid, has demonstrated significant activity against liver, human breast, and cervix carcinoma cell lines, highlighting its potential as an anticancer agent (Snégaroff et al., 2009).
Aldose Reductase Inhibition
Another significant application of derivatives of thieno[2,3-d]pyrimidines is as aldose reductase inhibitors. These compounds have been tested for their in vitro inhibitory activity against this enzyme, which is crucial in diabetic complications. Among these, several showed potent inhibitory activity, suggesting their potential therapeutic value in managing diabetes-related conditions (Ogawva et al., 1993).
Antimicrobial and Antioxidant Properties
Thieno[2,3-d]pyrimidines and their derivatives have also been explored for antimicrobial and antioxidant properties. Some compounds in this class exhibited promising antimicrobial activities, which could be beneficial in the development of new antimicrobial agents (Saundane et al., 2012).
Synthesis and Chemical Applications
In the realm of chemistry, thieno[2,3-d]pyrimidines have been extensively studied for their synthetic applications. This includes investigations into their reactions under various conditions, which contributes to a better understanding of their chemical properties and potential uses in various chemical syntheses (Davoodnia et al., 2009).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of thieno[2,3-d]pyrimidine derivatives have been studied, showing their potential in optoelectronic applications. These studies provide valuable insights into the use of these compounds in high-tech applications, particularly in the field of photonics (Hussain et al., 2020).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the biochemical pathways that the compound might affect
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the proportion of the compound that enters circulation and can have an active effect.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-3-phenylpropanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. It has been observed to bind with certain kinases, influencing their activity. For instance, it can inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell cycle regulation and apoptosis . The interaction between this compound and CK2 is primarily through hydrogen bonding and hydrophobic interactions, stabilizing the enzyme in an inactive conformation.
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, it has been shown to induce apoptosis by disrupting cell signaling pathways such as the PI3K/AKT pathway . This disruption leads to decreased cell proliferation and increased cell death. Additionally, this compound affects gene expression by modulating transcription factors, thereby altering the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of protein kinase CK2, preventing ATP from accessing the site and thus inhibiting the enzyme’s activity . This inhibition leads to downstream effects on various signaling pathways, ultimately affecting cellular functions such as proliferation and survival. The compound also influences gene expression by binding to DNA and transcription factors, altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, the compound shows high stability and activity, effectively inhibiting target enzymes and altering cellular processes. Over extended periods, the compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that continuous exposure to this compound can result in adaptive cellular responses, such as the upregulation of compensatory pathways that mitigate its effects.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These adverse effects are likely due to off-target interactions and the compound’s impact on metabolic pathways.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities, some of which may contribute to the compound’s overall effects. The compound also influences metabolic flux by altering the activity of key enzymes involved in glycolysis and the citric acid cycle.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It is known to bind to serum albumin, which facilitates its distribution throughout the body. The compound’s localization within cells is influenced by its interactions with intracellular transport proteins, which direct it to specific cellular compartments.
Properties
IUPAC Name |
2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-11-12(2)27-18-16(11)17(20-10-21-18)26-9-15(23)22-14(19(24)25)8-13-6-4-3-5-7-13/h3-7,10,14H,8-9H2,1-2H3,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKHYMXWJYKUIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC(CC3=CC=CC=C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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